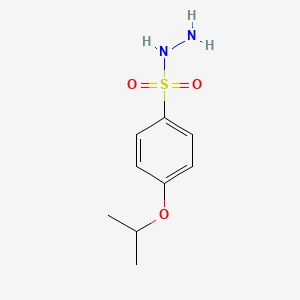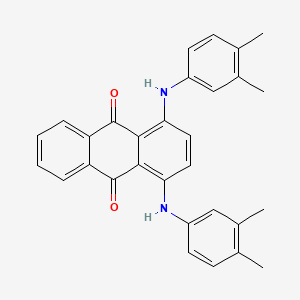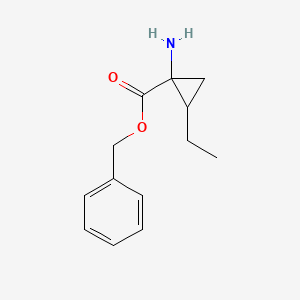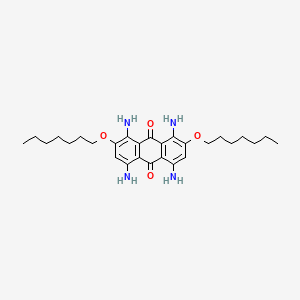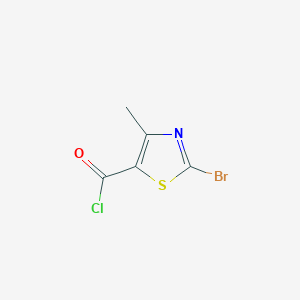
2-Bromo-4-methyl-thiazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methylthiazole-5-carbonylchloride is a chemical compound with the molecular formula C5H3BrClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylthiazole-5-carbonylchloride typically involves the bromination of 4-methylthiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of 2-Bromo-4-methylthiazole-5-carbonylchloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial when handling reactive intermediates like bromine and phosgene.
化学反応の分析
Types of Reactions
2-Bromo-4-methylthiazole-5-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to yield sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Substitution: Formation of 2-substituted-4-methylthiazole derivatives.
Reduction: Formation of 2-bromo-4-methylthiazole-5-aldehyde or 2-bromo-4-methylthiazole-5-alcohol.
Oxidation: Formation of 2-bromo-4-methylthiazole-5-sulfoxide or 2-bromo-4-methylthiazole-5-sulfone.
科学的研究の応用
2-Bromo-4-methylthiazole-5-carbonylchloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonylchloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-alcohol: Contains an alcohol group instead of a carbonyl chloride group.
Uniqueness
2-Bromo-4-methylthiazole-5-carbonylchloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows for diverse chemical reactivity.
特性
分子式 |
C5H3BrClNOS |
|---|---|
分子量 |
240.51 g/mol |
IUPAC名 |
2-bromo-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c1-2-3(4(7)9)10-5(6)8-2/h1H3 |
InChIキー |
UOIJYENAKPNBKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)Br)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


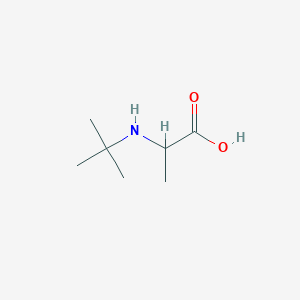
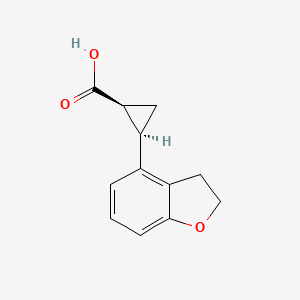
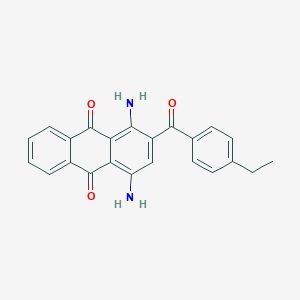
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
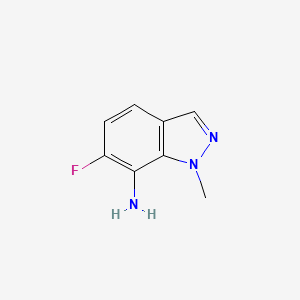
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)

